molecular formula C9H8O5 B2630234 2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid CAS No. 95062-66-1

2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid

Cat. No.: B2630234
CAS No.: 95062-66-1
M. Wt: 196.158
InChI Key: RWXYSZQKDXQASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR Spectroscopy

The FT-IR spectrum of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits key bands corresponding to functional groups (Table 1):

  • O–H stretch : Broad absorption at 3200–3400 cm⁻¹ (hydrogen-bonded hydroxyl) .
  • C=O stretches : Two distinct peaks at 1705 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (α-keto group) .
  • C–O–C symmetric stretch : 1250 cm⁻¹ (methoxy group) .
  • Aromatic C=C vibrations : 1510 cm⁻¹ and 1600 cm⁻¹ .

NMR Spectroscopy

¹H and ¹³C NMR data (DMSO-d₆) are consistent with the proposed structure:

  • ¹H NMR : δ 3.85 (s, 3H, OCH₃), 6.72–6.93 (m, 3H, aromatic protons), 8.20 (s, 1H, OH), 10.50 (s, 1H, COOH) .
  • ¹³C NMR : δ 56.2 (OCH₃), 112.4–152.1 (aromatic carbons), 168.5 (C=O, α-keto), 172.3 (COOH) .

UV-Vis Spectroscopy

The UV-Vis spectrum (λₘₐₓ = 276 nm in ethanol) arises from π→π* transitions in the conjugated aromatic and α-keto systems. Solvent effects shift λₘₐₓ due to hydrogen bonding with polar protic solvents .

Table 1 : Key spectroscopic data for 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid.

Technique Observed Peaks Assignment
FT-IR 3200–3400 cm⁻¹ O–H stretch
1705 cm⁻¹, 1680 cm⁻¹ C=O stretches
1250 cm⁻¹ C–O–C (methoxy)
¹H NMR δ 3.85 (s) Methoxy protons
δ 6.72–6.93 (m) Aromatic protons
UV-Vis λₘₐₓ = 276 nm π→π* transition

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density functional theory (DFT) calculations at the ωB97X-D/6-31++G(d,p) level provide insights into the electronic structure:

  • Geometry Optimization : The lowest-energy conformer adopts a planar arrangement, stabilized by intramolecular O–H⋯O hydrogen bonds (bond length: 1.89 Å) between the hydroxyl and α-keto groups .
  • Frontier Molecular Orbitals : The HOMO-LUMO gap is 4.2 eV, with

Properties

IUPAC Name

2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYSZQKDXQASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with methoxy bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies indicate that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits promising anticancer activity. In vitro tests have shown its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent. For instance, it has been tested against non-small-cell lung cancer (NSCLC) lines, demonstrating selective toxicity with EC50 values below 10 μM for certain cell types .

Mechanism of Action
The compound's mechanism involves interference with key cellular processes. It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways associated with cell survival and proliferation . The presence of the methoxy and hydroxyl groups enhances its interaction with biological targets, increasing its efficacy.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid demonstrated significant cytotoxic effects on A549 lung cancer cells, with an IC50 value of approximately 8 μM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Mechanistic Insights

Another investigation focused on the compound's interaction with specific proteins involved in cancer progression. It was found to inhibit the activity of stearoyl-CoA desaturase, an enzyme critical for fatty acid metabolism in cancer cells, leading to reduced membrane fluidity and impaired cell growth .

Dyeing Applications

Use in Keratin Fibers
Beyond its medicinal applications, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid has been explored for use in dyeing keratin fibers such as human hair. Its derivatives have been shown to provide vibrant colors while being less damaging compared to traditional dyes. The compound's ability to form stable complexes with keratin proteins enhances color retention and vibrancy .

Comparative Data Tables

Application Area Effectiveness Notes
Anticancer ActivityHighSelective toxicity towards NSCLC cell lines
Mechanism of ActionApoptosis InductionTargets mitochondrial pathways
Dyeing Keratin FibersEffectiveProvides vibrant colors with minimal damage

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as inflammation and oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substitutions

Compound Name Substituents on Phenyl Ring Molecular Formula Key References
2-(2-Methoxyphenyl)-2-oxoacetic acid 2-OCH₃ C₉H₈O₄
2-(3-Fluorophenyl)-2-oxoacetic acid 3-F C₈H₅FO₃
2-(4-Ethylphenyl)-2-oxoacetic acid 4-C₂H₅ C₁₀H₁₀O₃
2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid Adamantyl (bulky substituent) C₁₃H₁₆O₄
  • Electron-Donating vs. Fluorine (in 2-(3-fluorophenyl)-2-oxoacetic acid) introduces electronegativity, affecting redox behavior and hydrogen-bonding capacity .
  • Steric Effects : Bulky substituents like adamantyl () reduce molecular flexibility and may hinder crystallization or biological interactions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Stability Notes
2-(2-Methoxyphenyl)-2-oxoacetic acid Not reported Polar solvents Stable under dry storage
2-(3-Fluorophenyl)-2-oxoacetic acid Not reported Moderate in H₂O Hygroscopic; prone to hydrolysis
(R)-(-)-2-Methoxy-2-phenylacetic acid 69–70 Ethanol, DMSO Stable at RT
  • Hydrogen Bonding : The hydroxyl group in the target compound likely enhances intermolecular hydrogen bonding compared to methoxy or fluorine analogs, influencing crystallization patterns (e.g., planar geometry in 2-(2-ethoxy-2-oxoacetamido)benzoic acid ).

Table 3: Hazard Classifications of Selected Analogs

Compound Name Hazard Classifications References
2-(3-Fluorophenyl)-2-oxoacetic acid Acute toxicity (skin, inhalation), skin corrosion
2-(Methylamino)-2-oxoacetic acid H302 (harmful if swallowed), H319 (eye irritation)

    Biological Activity

    Chemical Structure and Properties
    2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid, also known as (2-hydroxy-5-methoxyphenyl)(oxo)acetic acid, is a phenolic compound characterized by its unique structure that includes a hydroxyl group, a methoxy group, and an oxoacetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

    Biological Activity

    Antioxidant Properties
    Research indicates that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals has been demonstrated in several assays, showing promise as a protective agent against oxidative stress.

    Antimicrobial Activity
    The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against a range of pathogenic microorganisms. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

    Anticancer Activity
    In vitro studies have highlighted the anticancer potential of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

    Case Studies and Research Findings

    • Cell Viability Assays
      A study involving the treatment of human lung cancer cell lines with varying concentrations of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid revealed a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for A549 cells (a human lung adenocarcinoma cell line) .
    • Mechanism of Action Investigation
      Further mechanistic studies indicated that the compound may inhibit specific signaling pathways involved in cell proliferation and survival. For example, it was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
    • Synergistic Effects with Other Compounds
      In combination therapy studies, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid enhanced the efficacy of existing chemotherapeutic agents, suggesting potential for use in combination therapies to improve treatment outcomes in cancer patients .

    Data Tables

    Biological ActivityTest MethodologyIC50/Effective Concentration
    AntioxidantDPPH Scavenging Assay15 µM
    AntimicrobialAgar Diffusion MethodEffective against S. aureus at 10 µg/mL
    Anticancer (A549 cells)MTT AssayIC50 = 25 µM
    Combination TherapyViability Assay with DoxorubicinEnhanced efficacy observed

    Q & A

    Basic Synthesis

    Q: What are the primary synthetic routes for preparing 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid? A: A common approach involves the condensation of substituted phenolic derivatives with oxalyl chloride or ethyl oxalyl chloride, followed by controlled hydrolysis. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with ethyl oxalyl chloride in anhydrous conditions yields an intermediate ester, which is then hydrolyzed under acidic or basic conditions to the target acid . Alternative methods include oxidation of precursor compounds (e.g., N-substituted glycines) using agents like potassium permanganate, though yields may vary depending on substituent stability .

    Advanced Synthesis Optimization

    Q: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound? A: Key variables include:

    • Temperature: Lower temperatures (0–5°C) during esterification minimize side reactions like polymerization.
    • Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic precursors.
    • Hydrolysis Control: Gradual addition of aqueous NaOH (pH 10–12) ensures selective ester hydrolysis without degrading the methoxy group .
    • Purification: Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves purity, as evidenced by NMR spectral clarity .

    Basic Structural Characterization

    Q: Which spectroscopic techniques are essential for confirming the molecular structure? A:

    • NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm for the phenyl group) and hydroxyl/methoxy protons (δ 10–12 ppm and δ 3.8 ppm, respectively). ¹³C NMR confirms carbonyl (C=O) signals near δ 170–175 ppm .
    • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
    • Mass Spectrometry: ESI-MS in negative mode typically shows [M-H]⁻ peaks corresponding to the molecular ion .

    Advanced Structural Analysis

    Q: How can hydrogen bonding and tautomerism impact structural interpretations? A:

    • Hydrogen Bonding: Intramolecular H-bonds between the hydroxyl and ketone groups stabilize planar conformations, as seen in X-ray crystallography data of analogous compounds . This can lead to discrepancies in solution-state NMR vs. solid-state IR data.
    • Tautomerism: The keto-enol equilibrium may shift under varying pH, altering spectroscopic signatures. For example, enol forms show distinct UV-Vis absorbance near 280 nm . Advanced studies should combine DFT calculations with experimental data to resolve tautomeric contributions .

    Data Contradiction Analysis

    Q: How should researchers address conflicting reports on the compound’s stability or reactivity? A: Contradictions often arise from:

    • Solvent Effects: Polar solvents stabilize the enol form, while non-polar solvents favor keto tautomers, affecting reactivity in follow-up reactions .
    • Metal Interactions: The compound’s ability to act as a ligand (via carbonyl and hydroxyl groups) may lead to unexpected coordination complexes, altering observed reactivity. Cross-validate findings using multiple techniques (e.g., HPLC for purity checks and X-ray diffraction for unambiguous structure confirmation) .

    Mechanistic Insights

    Q: What mechanisms underpin its role as a ligand or intermediate in coordination chemistry? A: The α-keto acid moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen and deprotonated hydroxyl group, forming stable complexes. These complexes are studied for catalytic applications, such as oxidation reactions, where the metal center’s redox activity is modulated by ligand electron-donating groups (e.g., methoxy) .

    Structure-Activity Relationships (SAR)

    Q: How do substituents influence biological or chemical activity in derivatives? A:

    • Methoxy Group Position: Electron-donating groups at the 5-position (para to hydroxyl) enhance stability against oxidative degradation.
    • Hydroxyl Group: Essential for H-bonding in enzyme inhibition (e.g., lactic dehydrogenase), as shown in analogs like oxamic acid .
    • Indole Derivatives: Substitution at the phenyl ring with halogens or methyl groups (e.g., 5-chloro or 5-methyl) increases lipophilicity, impacting cell permeability in anticancer assays .

    Toxicity and Safety

    Q: What safety protocols are recommended for handling this compound? A:

    • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection (EN 166 standard) to prevent skin/eye contact .
    • Ventilation: Use fume hoods due to potential dust formation.
    • Storage: Inert atmosphere (N₂) at 4°C to prevent hydrolysis. Toxicity data for analogs suggest moderate oral LD₅₀ (>500 mg/kg in rats), but always consult SDS for specific hazards .

    Analytical Method Validation

    Q: How can researchers validate quantitative assays for this compound? A:

    • Calibration Curves: Use HPLC with UV detection (λ = 254 nm) and linearity checks (R² > 0.99) across 0.1–100 µg/mL.
    • Limit of Detection (LOD): ≤0.05 µg/mL via signal-to-noise ratio (S/N ≥ 3).
    • Cross-Validation: Compare results with GC-MS (after derivatization with BSTFA) to confirm accuracy .

    Degradation Studies

    Q: What are the primary degradation pathways under physiological or environmental conditions? A:

    • Photolysis: UV exposure cleaves the ketone group, forming phenolic byproducts.
    • Hydrolysis: Acidic conditions (pH < 3) promote decarboxylation to 2-hydroxy-5-methoxyacetophenone. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

    Advanced Applications in Drug Development

    Q: How is this compound utilized in preclinical drug discovery? A:

    • Anticancer Probes: Derivatives inhibit lactate dehydrogenase (LDH), disrupting glycolytic pathways in cancer cells (IC₅₀ ~10 µM in nasopharyngeal carcinoma models) .
    • PROTACs: Serves as a linker in proteolysis-targeting chimeras, leveraging its bifunctional reactivity to conjugate E3 ligase binders and target proteins .

    Stability in Formulation

    Q: What formulation strategies enhance stability for biomedical use? A:

    • Lyophilization: Increases shelf life by reducing hydrolytic degradation.
    • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and target tissue accumulation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.